molecular formula C11H16S2 B7989860 2-(n-Butylthio)phenyl methyl sulfide

2-(n-Butylthio)phenyl methyl sulfide

Cat. No.: B7989860
M. Wt: 212.4 g/mol
InChI Key: BXGHVQMKKGEGJV-UHFFFAOYSA-N
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Description

2-(n-Butylthio)phenyl methyl sulfide is an organic compound characterized by the presence of a phenyl ring substituted with a butylthio group and a methyl sulfide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(n-Butylthio)phenyl methyl sulfide typically involves the reaction of 2-chloromethylthiophenol with n-butyl mercaptan under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The product is then purified using standard techniques such as distillation or recrystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(n-Butylthio)phenyl methyl sulfide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(n-Butylthio)phenyl methyl sulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(n-Butylthio)phenyl methyl sulfide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the modification of their structure and function. The exact molecular targets and pathways involved vary depending on the specific application and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(n-Butylthio)phenyl methyl sulfide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both butylthio and methyl sulfide groups allows for a diverse range of chemical transformations and applications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

1-butylsulfanyl-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S2/c1-3-4-9-13-11-8-6-5-7-10(11)12-2/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGHVQMKKGEGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC=CC=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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